molecular formula C15H26N4O2 B2827416 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1325179-49-4

2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2827416
CAS No.: 1325179-49-4
M. Wt: 294.399
InChI Key: ISESARCMBVLYTN-UHFFFAOYSA-N
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Description

2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound characterized by its unique diazepane ring structure and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through the reaction of a diamine with a dihalide under basic conditions.

    Acetylation: The diazepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the acetylated diazepane with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst.

    Addition of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted acetamides or diazepane derivatives.

Scientific Research Applications

2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring and functional groups allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetyl-1,4-diazepan-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide: shares structural similarities with other diazepane derivatives and acetamide compounds.

    Diazepam: A well-known diazepane derivative used as an anxiolytic and sedative.

    Acetaminophen: An acetamide compound widely used as an analgesic and antipyretic.

Uniqueness

The unique combination of the diazepane ring with the acetamide and cyano functional groups distinguishes this compound from other compounds. This structural uniqueness may confer specific biological activities and potential therapeutic applications not seen in other similar compounds.

Properties

IUPAC Name

2-(4-acetyl-1,4-diazepan-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-12(2)15(4,11-16)17-14(21)10-18-6-5-7-19(9-8-18)13(3)20/h12H,5-10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISESARCMBVLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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